

A Comparative Guide to Validated Analytical Methods for 3-[(Ethylamino)methyl]phenol

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Compound of Interest

Compound Name: 3-[(Ethylamino)methyl]phenol

Cat. No.: B1313040

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For researchers, scientists, and drug development professionals, the accurate and precise quantification of **3-[(Ethylamino)methyl]phenol** is critical for ensuring product quality, stability, and safety. This guide provides a comparative overview of commonly employed analytical methods for the analysis of phenolic compounds, which are applicable to **3-[(Ethylamino)methyl]phenol**. The selection of an optimal analytical technique is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput.

While specific validated method performance data for **3-[(Ethylamino)methyl]phenol** is not extensively available in publicly accessible literature, this guide presents representative data from validated methods for structurally similar phenolic compounds. This information serves as a robust starting point for method development and validation for **3-[(Ethylamino)methyl]phenol**.

Quantitative Data Summary

The following table summarizes typical performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, which are well-suited for the analysis of **3-[(Ethylamino)methyl]phenol**. The data is compiled from studies on analogous phenolic compounds and reflects expected performance benchmarks.

Parameter	High-Performance Liquid Chromatography (HPLC)	Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R^2)	> 0.99	> 0.99
Accuracy (% Recovery)	98 - 102%	95 - 105%
Precision (% RSD)	< 2%	< 10%
Limit of Detection (LOD)	ng/mL range	pg/mL to ng/mL range
Limit of Quantitation (LOQ)	ng/mL range	pg/mL to ng/mL range
Sample Throughput	High	Moderate to High
Selectivity	Good to Excellent	Excellent

Experimental Protocols

Detailed methodologies for HPLC and GC-MS are outlined below. These protocols are based on established methods for phenolic compounds and can be adapted and validated for the specific analysis of **3-[(Ethylamino)methyl]phenol**.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the quantification of non-volatile and thermally labile compounds like phenols.

Methodology:

- **Instrumentation:** A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- **Column:** A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μ m particle size) is typically suitable.
- **Mobile Phase:** A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH

of the aqueous phase should be optimized to ensure the analyte is in a single ionic form.

- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where **3-[(Ethylamino)methyl]phenol** exhibits maximum absorbance.
- Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and injected into the HPLC system.
- Quantification: A calibration curve is constructed by plotting the peak area of the analyte against a series of known concentrations of a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for the analysis of volatile or semi-volatile compounds. For phenols, a derivatization step is often employed to improve volatility and chromatographic performance.

Methodology:

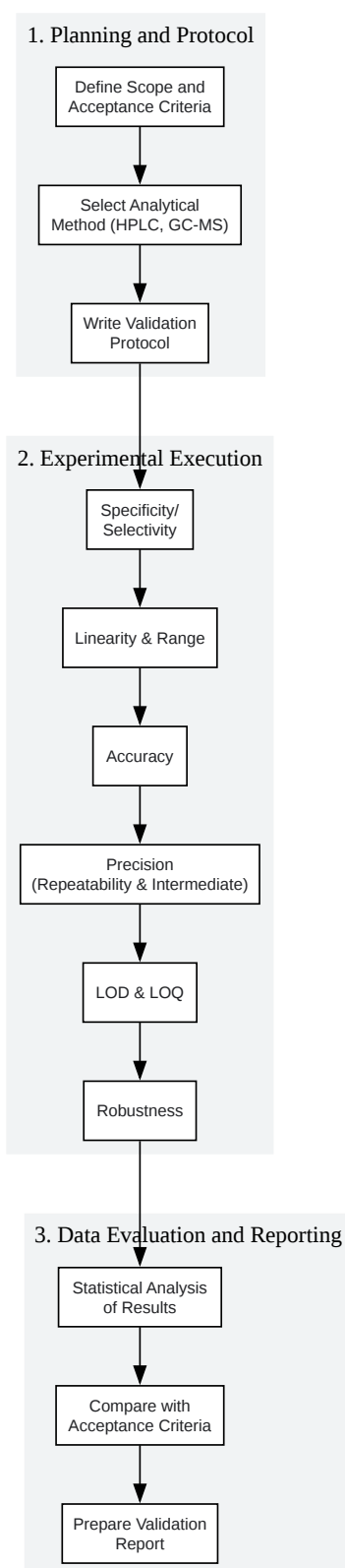
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.^[1]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection: Splitless injection is often used for trace analysis.
- Derivatization: To increase volatility, the phenolic hydroxyl group can be derivatized. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).^[1] The sample is mixed with the derivatizing agent and heated to ensure complete reaction before injection.
- Temperature Program: An oven temperature program is used to separate the analytes. A typical program might start at a low temperature, ramp up to a higher temperature to elute the analytes, and then hold at a high temperature to clean the column.

- **Mass Spectrometry:** The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
- **Quantification:** An internal standard is often used, and a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the key stages involved in the validation of an analytical method for **3-[(Ethylamino)methyl]phenol**, ensuring its suitability for its intended purpose. The process adheres to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).^{[2][3][4][5]}

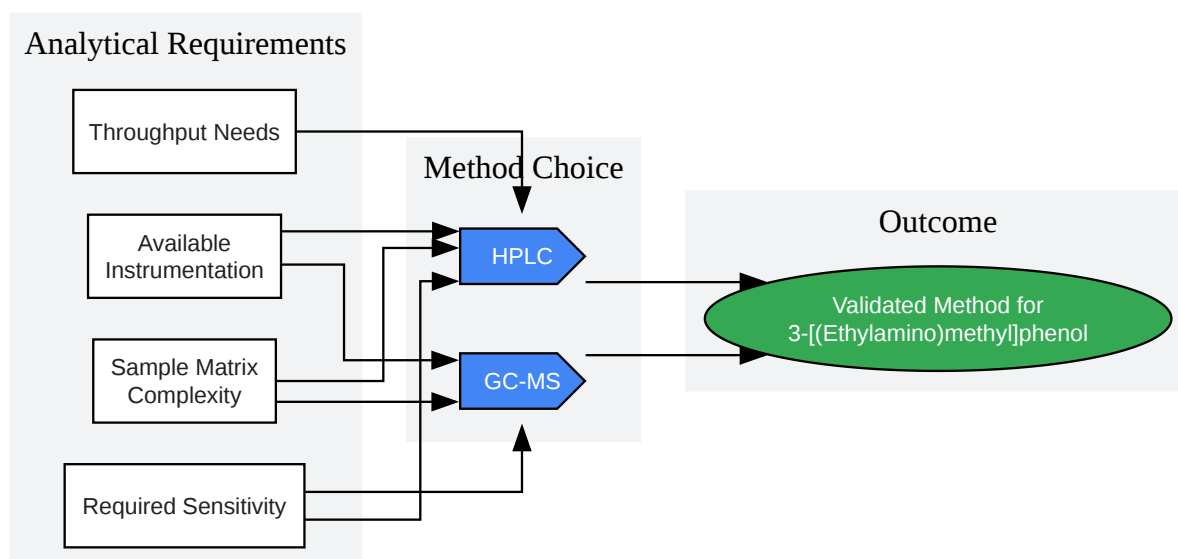


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Caption: A flowchart outlining the systematic process of analytical method validation.

Signaling Pathway of Analytical Method Selection

The choice between different analytical methods is guided by several key factors related to the analytical problem at hand. This diagram illustrates the decision-making process.



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Caption: Decision pathway for selecting an appropriate analytical method.

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